

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate derivatives and their properties

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Compound of Interest

Compound Name:	Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
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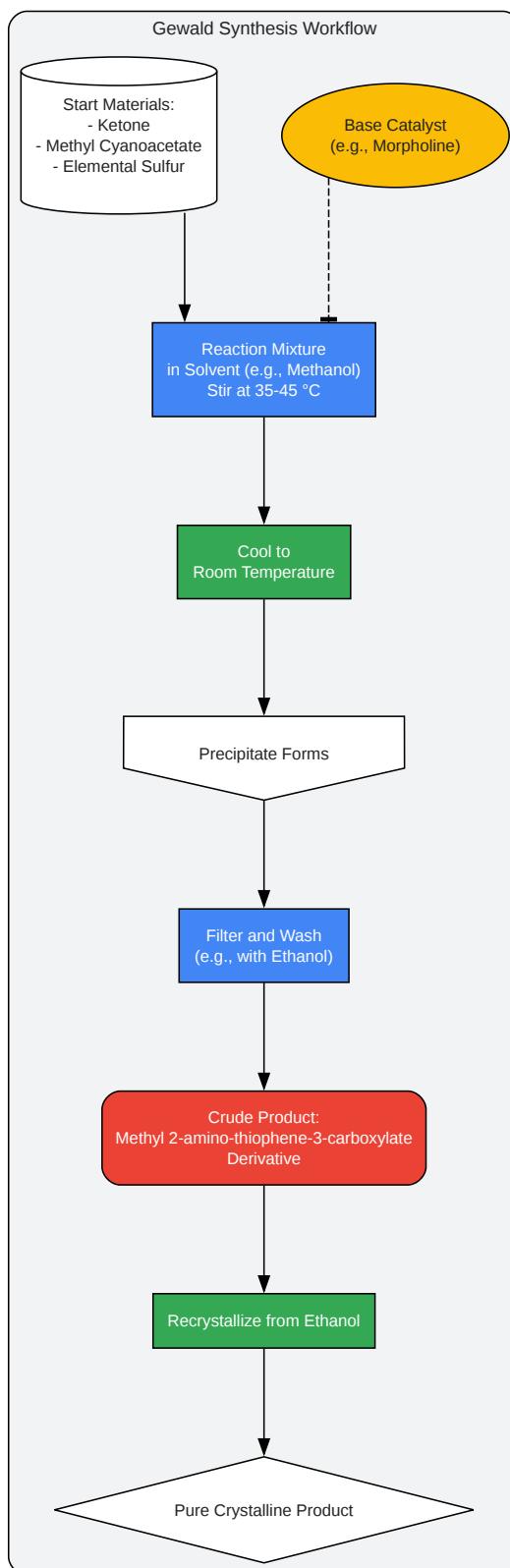
An In-depth Technical Guide to **Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate** Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate** derivatives, a class of compounds recognized for its significant therapeutic potential. The 2-aminothiophene scaffold is a versatile building block in medicinal chemistry, known for yielding derivatives with a wide array of biological activities, including antimicrobial and antiproliferative properties^[1]. This document details their synthesis, explores their diverse biological activities with quantitative data, outlines key experimental protocols, and visualizes important pathways and relationships.

Synthesis of 2-Aminothiophene Derivatives

The most common and efficient method for synthesizing 2-aminothiophene derivatives is the Gewald reaction. This one-pot, multicomponent condensation reaction involves the reaction of a ketone or aldehyde with an active methylene nitrile (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine^{[1][2]}.



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Caption: Workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 2-amino-4-phenylthiophene-3-carboxylate core have demonstrated significant potential in several therapeutic areas, most notably as antimicrobial and antitumor agents.

Antimicrobial Activity

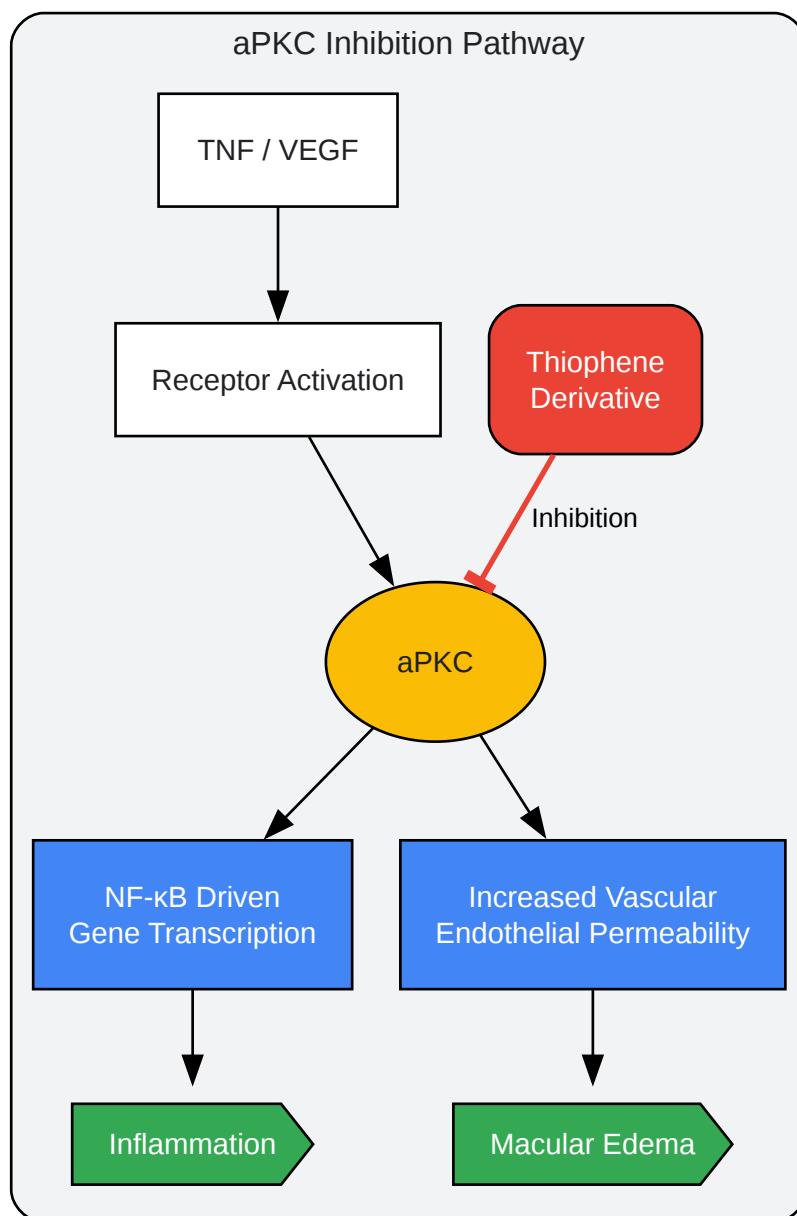
Various derivatives have been synthesized and tested for their efficacy against pathogenic bacteria and fungi. Studies have shown that modifications to the substituents, particularly at the C-2 and C-5 positions of the thiophene ring, significantly influence their antimicrobial spectrum and potency[3][4]. For instance, the introduction of pyridine side chains has been shown to produce compounds with excellent antimicrobial activity, comparable to standard drugs like ampicillin and gentamicin[3][4][5].

Compound/Derivative	Test Organism	Activity/MIC	Reference
Pyridine side-chain derivative 7b	S. aureus, B. subtilis, E. coli, P. aeruginosa	Activity comparable to Ampicillin & Gentamicin	[3][4]
Pyridine side-chain derivative 8	S. aureus, B. subtilis, E. coli, P. aeruginosa	Activity comparable to Ampicillin & Gentamicin	[3][4]
Compound 3	Aspergillus fumigates	Potent activity	[3][4]
Compound 7a	Syncephalastrum racemosum	Good activity	[3][4]

Antitumor and Antiproliferative Activity

This class of compounds has shown promising results as inhibitors of cancer cell proliferation. Their mechanisms often involve targeting key cellular pathways, such as protein kinases.

Atypical Protein Kinase C (aPKC) Inhibition: A key finding is the identification of 2-amino-3-carboxy-4-phenylthiophenes as novel inhibitors of atypical protein kinase C (aPKC) isoforms.^[6] ^[7] These kinases are crucial in signaling pathways that control cell growth, inflammation, and vascular permeability induced by factors like TNF and VEGF.^[6]^[7] The most effective inhibitors demonstrated EC50 values in the low nanomolar range in cellular assays.^[6]^[7]



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Caption: Inhibition of the aPKC signaling pathway by thiophene derivatives.

Antiproliferative Efficacy: Thiophene derivatives have been evaluated against various cancer cell lines, showing a range of potencies. Thieno[2,3-d]pyrimidine derivatives, synthesized from 2-aminothiophene precursors, have shown particularly high efficacy.

Compound/Derivative	Cell Line	IC50 Value	Reference
Thiophene analogue of 5-chloro-5,8-dideazafolic acid (Compound 6)	CCRF-CEM (Human leukemic lymphoblasts)	$1.8 \pm 0.1 \mu\text{M}$	[8]
Thiophene analogue of 5-chloro-5,8-dideazafolic acid (Compound 7)	CCRF-CEM (Human leukemic lymphoblasts)	$2.1 \pm 0.8 \mu\text{M}$	[8]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)	MCF-7 (Breast cancer)	$0.013 \mu\text{M}$	[9]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)	MDA-MB-231 (Breast cancer)	$0.056 \mu\text{M}$	[9]
MBIC (A related benzimidazole carboxylate)	MCF-7 (Breast cancer)	$0.73 \pm 0.0 \mu\text{M}$	[10]
MBIC (A related benzimidazole carboxylate)	MDA-MB-231 (Breast cancer)	$20.4 \pm 0.2 \mu\text{M}$	[10]

Structure-Activity Relationship (SAR)

Systematic studies have elucidated key structural features that govern the biological activity of these derivatives. For aPKC inhibition, the SAR is particularly well-defined.[\[6\]](#)[\[7\]](#)

Caption: Key SAR points for 2-amino-3-carboxy-4-phenylthiophene inhibitors.

Key SAR findings include:

- C-2 Position: An unsubstituted amino (-NH₂) group is considered optimal for activity[7].
- C-3 Position: Variations in the ester group (R₃) are well-tolerated, with ethyl and 2-propyl esters showing significant activity[7].
- C-4 Phenyl Ring: Substituents on the C-4 aryl moiety (Z) are critical. Electron-donating groups significantly enhance inhibitory activity, while electron-withdrawing groups generally decrease it[7].

Detailed Experimental Protocols

General Synthesis of Methyl 2-Aminothiophene-3-Carboxylate Derivatives (Gewald Reaction)

This protocol is adapted from the method described for the synthesis of various 2-aminothiophene-3-carboxylates[2].

- Preparation of Reaction Mixture: To a mixture of an appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), add morpholine (5 mL) slowly over a period of 30 minutes at 35-40 °C with constant stirring.
- Reaction: Stir the reaction mixture at 45 °C for 3 hours.
- Isolation: Allow the mixture to cool to room temperature. A precipitate will form.
- Purification: Filter the precipitate and wash it with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final crystalline product.
- Characterization: The structure and purity of the synthesized compounds are confirmed using techniques such as IR spectroscopy, ¹H NMR, and elemental analysis[2].

Antiproliferative MTT Assay

This protocol is a standard method for assessing cell viability and is commonly used to determine the IC₅₀ of potential anticancer compounds[9].

- Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a specified density and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.01 μ M to 100 μ M) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate and its derivatives represent a promising class of heterocyclic compounds with significant and varied biological activities. The straightforward and efficient Gewald synthesis allows for the generation of diverse chemical libraries for screening. Structure-activity relationship studies have provided clear guidance for optimizing these molecules into potent agents, particularly as aPKC inhibitors for treating diseases related to inflammation and vascular permeability, and as antiproliferative agents for cancer therapy. Further development and optimization of this scaffold are warranted to explore its full therapeutic potential.

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